4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine ring, which is further substituted with a 3,4-dimethylbenzenesulfonyl group
Mechanism of Action
Target of Action
It contains a pyrrolidine ring, which is a common feature in many biologically active compounds .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Compounds with a pyrrolidine ring often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives have been found to interact with a variety of biological targets, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and the sulfonyl group could influence its pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been found to have a variety of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The sulfonyl group in the compound could potentially interact with environmental factors to influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Sulfonylation: The pyrrolidine ring is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Coupling with Pyridine: The final step involves coupling the sulfonylated pyrrolidine with a pyridine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the removal of the sulfonyl group.
Scientific Research Applications
4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand the interaction of small molecules with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Another pyrrolidine derivative with different substituents.
3,4-dimethylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-3-4-17(11-14(13)2)23(20,21)19-10-7-16(12-19)22-15-5-8-18-9-6-15/h3-6,8-9,11,16H,7,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMTZDSFATRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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